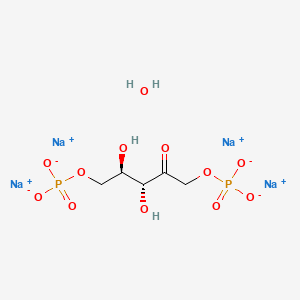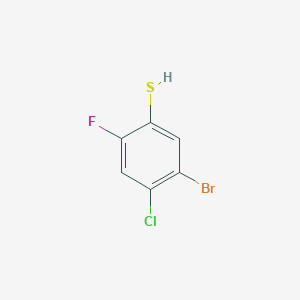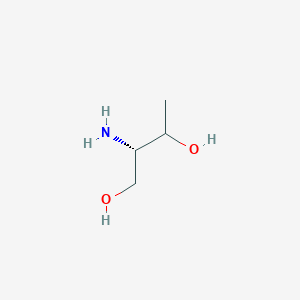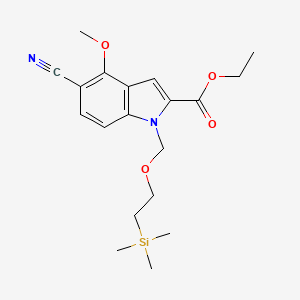
ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.
Introduction of Functional Groups: The cyano, methoxy, and ethoxy groups can be introduced through nucleophilic substitution, electrophilic aromatic substitution, or other functionalization reactions.
Protection and Deprotection Steps: The trimethylsilyl group is often used as a protecting group for hydroxyl functionalities during the synthesis and can be removed under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or lead compound in medicinal chemistry.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-cyano-1H-indole-2-carboxylate: Lacks the methoxy and trimethylsilyl groups.
4-Methoxy-1H-indole-2-carboxylate: Lacks the cyano and trimethylsilyl groups.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate: Lacks the cyano and methoxy groups.
Uniqueness
Ethyl 5-cyano-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity. The presence of the trimethylsilyl group can also enhance the compound’s stability and solubility.
Eigenschaften
Molekularformel |
C19H26N2O4Si |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
ethyl 5-cyano-4-methoxy-1-(2-trimethylsilylethoxymethyl)indole-2-carboxylate |
InChI |
InChI=1S/C19H26N2O4Si/c1-6-25-19(22)17-11-15-16(8-7-14(12-20)18(15)23-2)21(17)13-24-9-10-26(3,4)5/h7-8,11H,6,9-10,13H2,1-5H3 |
InChI-Schlüssel |
FTIBJZZYQYWDDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N1COCC[Si](C)(C)C)C=CC(=C2OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


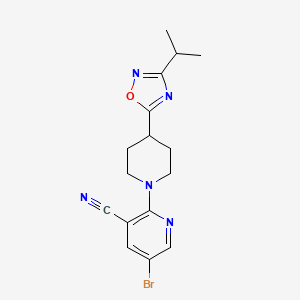
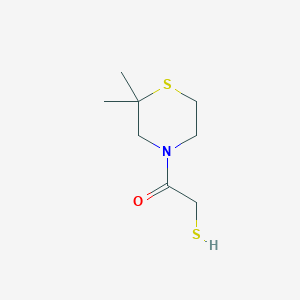
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
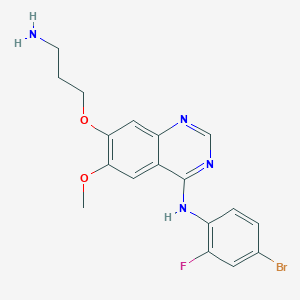

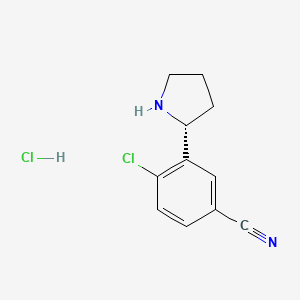

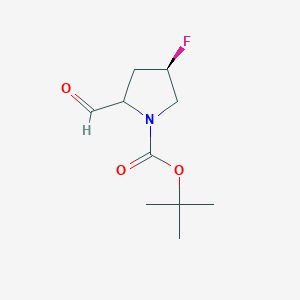
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
